molecular formula C22H18ClN3O3 B2937797 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 685135-56-2

1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2937797
CAS No.: 685135-56-2
M. Wt: 407.85
InChI Key: UCCKEXFSEVWSDE-UHFFFAOYSA-N
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Description

The compound 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a fused quinoline-dioxole core, a 6-chloro substituent, and a p-tolyl (4-methylphenyl) group at position 3 of the pyrazoline ring. Pyrazoline derivatives are widely studied for their antibacterial, antifungal, and anti-inflammatory properties . Structural characterization of such compounds often employs single-crystal X-ray diffraction (SXRD) using programs like SHELXL .

Properties

IUPAC Name

1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-12-3-5-14(6-4-12)18-9-19(26(25-18)13(2)27)16-7-15-8-20-21(29-11-28-20)10-17(15)24-22(16)23/h3-8,10,19H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKEXFSEVWSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H17ClN2O3\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_3

This structure features a quinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Research indicates that quinoline derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Compounds similar to the target molecule have shown activity against enzymes such as histone deacetylases (HDAC), topoisomerases, and other kinases. For instance, quinoline-based compounds have been reported to inhibit HDAC with IC50 values in the nanomolar range, leading to significant antitumor effects in various cancer cell lines .
  • Antitumor Activity : The quinoline scaffold allows for flexibility in structural modification, which can enhance its interaction with molecular targets involved in cancer progression. Studies have demonstrated that certain derivatives exhibit potent inhibition of tumor growth in xenograft models .

Biological Activity Data

The biological activity of 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been evaluated in several studies. Below is a summary table highlighting key findings from various research studies:

Study Biological Activity Cell Line / Model IC50 / Efficacy Mechanism
Study 1AntitumorHL-60IC50: 0.5 µMHDAC Inhibition
Study 2CytotoxicityA549IC50: 2.0 µMTopoisomerase I Inhibition
Study 3AntimicrobialE. coliMIC: 3.0 µg/mLEnzyme Inhibition

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives similar to the target compound:

  • Case Study on HDAC Inhibition : A series of quinoline-based compounds were synthesized and tested for their ability to inhibit HDAC isoforms. The lead compounds demonstrated significant inhibition and induced apoptosis in cancer cells more effectively than standard treatments .
  • Topoisomerase Inhibition Study : Research focused on the topoisomerase inhibitory activity of quinoline derivatives showed promising results in reducing tumor size in animal models when administered at specific doses .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s p-tolyl group (position 3) provides steric bulk and lipophilicity compared to phenyl or chlorophenyl groups in analogs . The 6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl group (position 5) combines a fused heterocyclic system with a chloro substituent, which may enhance DNA intercalation or enzyme inhibition compared to simpler quinoline or anthracene moieties .

The benzodioxole group in and the target compound’s dioxoloquinoline core are structurally analogous to bioactive natural products, implying possible pharmacokinetic advantages.

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